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Compound of Interest

Compound Name: 3-Methyl-5-benzofuranol

Cat. No.: B1367546

An In-Depth Technical Guide to 3-Methyl-5-benzofuranol: Properties, Synthesis, and
Applications

Introduction: Unveiling a Versatile Heterocyclic
Scaffold

3-Methyl-5-benzofuranol is a significant heterocyclic organic compound that has garnered
attention in various chemical and pharmaceutical sectors. As a derivative of benzofuran, it
possesses a unique structural motif that serves as a cornerstone for the synthesis of more
complex molecules.[1] Its utility spans from being a crucial intermediate in the creation of
bioactive molecules and pharmaceuticals to an additive in the fragrance industry.[1][2] This
guide aims to provide a comprehensive overview of the physical, chemical, and spectroscopic
properties of 3-Methyl-5-benzofuranol, offering valuable insights for researchers, scientists,
and professionals in drug development.

PART 1: Physicochemical and Structural Properties

The fundamental physical and chemical characteristics of a compound are paramount for its
application in research and development. These properties dictate its behavior in different
environments and its suitability for various synthetic transformations.

Structural and Molecular Data
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The foundational attributes of 3-Methyl-5-benzofuranol are summarized in the table below,
providing a quick reference for its key identifiers and molecular properties.

Property Value Source
IUPAC Name 3-methyl-1-benzofuran-5-ol [3]
Molecular Formula CoHsO2 [3114]
Molecular Weight 148.16 g/mol [3]
Canonical SMILES CC1=CO0C2=C1C=C(C=C2)0 [3]
InChikey CFWUXOWTWHWMSB- 3]
UHFFFAOYSA-N

CAS Number 7182-21-0 [4]
Appearance Amber Liquid [5]
Boiling Point 173-175°C [5]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, 3-Methyl-5-benzofuranol is associated with several hazard statements. It is
reported to be harmful if swallowed, cause skin irritation, may cause an allergic skin reaction,
and cause serious eye irritation.[3] It is also considered toxic to aquatic life with long-lasting
effects.[3] Appropriate personal protective equipment, including gloves and safety glasses,
should be used when handling this compound.[6]

PART 2: Synthesis and Reactivity

The synthetic accessibility and reactivity of 3-Methyl-5-benzofuranol are key to its utility as a
chemical intermediate.

Efficient One-Pot Synthesis

Traditional multi-step syntheses of 3-Methyl-5-benzofuranol have been largely supplanted by
more efficient methods. A notable advancement is a three-step, one-pot process that utilizes
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morpholine, propionaldehyde, and p-benzoquinone.[1][7] This method offers high isolated
yields of 85-87% and is scalable, making it suitable for industrial applications.[1][7] The one-pot
nature of this synthesis significantly reduces waste and improves overall efficiency by avoiding
the isolation and purification of intermediates.[1][7]
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Caption: One-pot synthesis of 3-Methyl-5-benzofuranol.

Chemical Reactivity

The reactivity of 3-Methyl-5-benzofuranol is primarily dictated by its two main functional
components: the phenolic hydroxyl group and the electron-rich benzofuran ring system.

e Phenolic Hydroxyl Group: The hydroxyl group at the 5-position can undergo typical reactions
of phenols, such as etherification and esterification. For example, it can be methylated using
reagents like methyl iodide.[2] This functional handle is crucial for derivatization in drug
discovery.

» Benzofuran Ring: The fused ring system can participate in electrophilic aromatic substitution
reactions, although the substitution pattern will be directed by the existing methyl and
hydroxyl groups. The furan ring component can also undergo reactions such as
hydrogenation.[2]

PART 3: Spectroscopic Characterization
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A comprehensive understanding of a molecule's structure is incomplete without spectroscopic
analysis. The following sections detail the expected spectroscopic signatures for 3-Methyl-5-
benzofuranol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to
the aromatic protons, the methyl protons, and the hydroxyl proton. The aromatic protons will
appear as a complex multiplet in the downfield region (typically 6.5-7.5 ppm). The methyl
protons will present as a singlet at approximately 2.0-2.5 ppm. The hydroxyl proton will be a
broad singlet, and its chemical shift will be dependent on the solvent and concentration.

e 13C NMR: The carbon NMR spectrum will show nine distinct signals. The aromatic carbons
will resonate in the range of 100-160 ppm. The methyl carbon will appear upfield, typically
around 10-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key
expected absorptions include:

A broad band in the region of 3200-3600 cm~1 corresponding to the O-H stretching of the
phenolic hydroxyl group.

C-H stretching vibrations for the aromatic and methyl groups just above and below 3000
cm~L,

C=C stretching vibrations for the aromatic ring in the 1450-1600 cm~1 region.

A strong C-O stretching band for the phenolic ether around 1200-1250 cm™2.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M*) at m/z =
148, corresponding to the molecular weight of the compound. Fragmentation patterns would
likely involve the loss of a methyl group (CHs), resulting in a significant fragment at m/z = 133.
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PART 4: Applications in Drug Development and
Research

The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous
biologically active compounds.[8] 3-Methyl-5-benzofuranol serves as a key building block for
several of these.

Intermediate for Bioactive Molecules

This compound is a known key intermediate for the synthesis of a variety of bioactive
molecules, including:

o Caspase-3 inhibitors.[1]
 NAD(P)H: quinone oxidoreductase 1-directed antitumor agents.[1]
e TGRS5 agonists.[1]

The development of novel 3-methylbenzofuran derivatives has shown promise in creating
potent antitumor agents, particularly for non-small cell lung cancer.[9][10][11] These derivatives
have demonstrated the ability to inhibit the growth of cancer cell lines and show inhibitory
activity against key targets like VEGFR-2.[9][11]

PART 5: Experimental Protocol: *H NMR
Spectroscopy

This section provides a step-by-step methodology for acquiring and analyzing a *H NMR
spectrum of 3-Methyl-5-benzofuranol.

Objective

To obtain a high-resolution *H NMR spectrum of 3-Methyl-5-benzofuranol to confirm its

chemical structure.

Materials and Equipment
e 3-Methyl-5-benzofuranol sample (5-10 mg)
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Deuterated chloroform (CDCIs) or Deuterated dimethyl sulfoxide (DMSO-ds)

NMR tube (5 mm diameter)

Pipette

NMR spectrometer (e.g., 400 MHz or higher)

Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure

Sample Preparation: a. Weigh approximately 5-10 mg of 3-Methyl-5-benzofuranol and
place it in a clean, dry vial. b. Add approximately 0.6-0.7 mL of deuterated solvent (e.g.,
CDCIls) to the vial. c. Gently swirl or vortex the vial to ensure the sample is completely
dissolved. d. Using a pipette, transfer the solution to a clean NMR tube.

Instrument Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth
according to the spectrometer's specifications. b. Place the sample into the NMR magnet. c.
Lock the spectrometer onto the deuterium signal of the solvent. d. Shim the magnetic field to
achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

Data Acquisition: a. Set the appropriate acquisition parameters, including the spectral width,
number of scans, and relaxation delay. For a routine *H spectrum, 8-16 scans are typically
sufficient. b. Acquire the free induction decay (FID) data.

Data Processing: a. Apply a Fourier transform to the FID to obtain the frequency-domain
spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c.
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm (or the residual
solvent peak to its known value). d. Integrate the peaks to determine the relative ratios of
protons. e. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling
constants to assign the signals to the respective protons in the molecule.

Caption: Workflow for tH NMR Spectroscopy.

Conclusion
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3-Methyl-5-benzofuranol is a molecule of considerable interest due to its versatile chemical
nature and its role as a precursor to high-value compounds, particularly in the pharmaceutical
industry. Its efficient synthesis, well-defined reactivity, and clear spectroscopic profile make it an
accessible and valuable tool for chemists. A thorough understanding of its properties, as
outlined in this guide, is essential for leveraging its full potential in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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